molecular formula C10H10N4OS B12588016 N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide

N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide

Cat. No.: B12588016
M. Wt: 234.28 g/mol
InChI Key: BXASUFZTRHXWHK-UHFFFAOYSA-N
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Description

N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide is a heterocyclic compound that contains a thiadiazole ring, which is known for its versatility in medicinal chemistry. The compound’s structure includes a pyridine ring and a thiadiazole ring, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide typically involves the reaction of 2-thiophenemethanamine with N-methyl-5-(4-pyridinyl)thiophen-2-ylmethanamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or thiadiazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles, such as amines or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with biological targets, such as enzymes and receptors . This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide is unique due to its specific combination of a pyridine ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C10H10N4OS/c1-7(15)14(2)10-13-12-9(16-10)8-3-5-11-6-4-8/h3-6H,1-2H3

InChI Key

BXASUFZTRHXWHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NN=C(S1)C2=CC=NC=C2

Origin of Product

United States

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